2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide
Overview
Description
2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide is an organic compound with a complex structure It consists of a benzamide core substituted with methoxy, nitro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide typically involves multiple steps:
Nitration: The starting material, 4-methoxy-2-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Methoxylation: The nitrated product undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Amidation: The final step involves the amidation of the methoxylated product with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like halides, under basic conditions.
Major Products
Reduction: 2-amino-N-(4-amino-2-nitrophenyl)-3-methylbenzamide.
Oxidation: 2-formyl-N-(4-formyl-2-nitrophenyl)-3-methylbenzamide.
Substitution: 2-chloro-N-(4-chloro-2-nitrophenyl)-3-methylbenzamide.
Scientific Research Applications
2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-nitrophenyl)benzamide: Lacks the additional methoxy group, which may affect its solubility and reactivity.
2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which may alter its hydrogen bonding and reactivity.
2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide: Substitutes a methyl group for one of the methoxy groups, potentially affecting its steric and electronic properties.
Uniqueness
2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)23-3)16(19)17-13-8-7-11(22-2)9-14(13)18(20)21/h4-9H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCZCWJPVOWLBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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